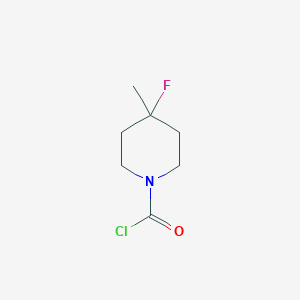

4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

4-fluoro-4-methylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c1-7(9)2-4-10(5-3-7)6(8)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDWAYJIBOCRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride typically involves the reaction of 4-fluoro-4-methylpiperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Fluoro-4-methylpiperidine+Phosgene→4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpiperidine-1-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form various substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-fluoro-4-methylpiperidine and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce an amide derivative .

Scientific Research Applications

4-Fluoro-4-methylpiperidine-1-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to modify biological molecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to introduce the 4-fluoro-4-methylpiperidine moiety into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4-fluoro-4-methylpiperidine-1-carbonyl chloride is compared below with three analogous compounds:

Structural Analogues and Their Properties

Reactivity and Functional Group Analysis

- Carbonyl Chloride vs. Carboxylate/Carbamate: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution (e.g., with amines or alcohols), a reactivity absent in carboxylate derivatives like 4-amino-3-hydroxypiperidine-1-carboxylate. This makes the target compound more reactive but less stable under humid conditions .

- Fluorine Substitution: Unlike 4-(4-fluorophenyl)piperidine, where fluorine is part of an aromatic ring, the fluorine in this compound is directly attached to the aliphatic piperidine ring.

- Methyl Group Impact : The 4-methyl group introduces steric hindrance, reducing the accessibility of the carbonyl chloride for reactions compared to unsubstituted piperidine-1-carbonyl chlorides. This steric effect is absent in analogues like 4-(4-fluorophenyl)piperidine .

Biological Activity

4-Fluoro-4-methylpiperidine-1-carbonyl chloride is a synthetic compound belonging to the piperidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHClF\N

- Molecular Weight: 161.59 g/mol

This compound features a piperidine ring substituted with a fluorine atom and a carbonyl chloride group, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The inhibition of MAO-A and MAO-B has been linked to antidepressant effects .

- Anticancer Activity: Studies have indicated that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the carbonyl group in the structure may enhance interactions with cellular targets involved in proliferation pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

| Study | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Study A | MAO-A Inhibition | 11.1 | Human Brain Tissue |

| Study B | Antiproliferative | 19.9 - 75.3 | MDA-MB-231 (Breast Cancer) |

| Study C | Cytotoxicity | 9.28 | PDAC-3 (Pancreatic Cancer) |

Case Studies

-

Monoamine Oxidase Inhibition:

Research has demonstrated that piperidine derivatives, including those similar to this compound, exhibit significant inhibition of MAO-A and MAO-B. The most potent analogs showed IC50 values ranging from 7.0 to 20.9 µM, indicating their potential as antidepressant agents . -

Anticancer Properties:

In vitro studies on various cancer cell lines revealed that compounds bearing the piperidine structure can induce apoptosis and inhibit cell proliferation. For instance, derivatives exhibited IC50 values between 19.9 µM and 75.3 µM against breast cancer cell lines, suggesting a promising therapeutic application in oncology . -

Pharmacological Investigations:

A recent study evaluated the antiproliferative effects of piperidine derivatives in pancreatic ductal adenocarcinoma models, reporting an IC50 value of 9.28 µM for one derivative, highlighting the potential use of these compounds in treating aggressive cancers .

Q & A

Q. What are the established synthetic routes for 4-fluoro-4-methylpiperidine-1-carbonyl chloride, and what key reaction parameters influence yield?

The compound is synthesized via chlorination of 4-fluoro-4-methylpiperidine-1-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosgene. Critical parameters include reaction temperature (typically 0–25°C to avoid side reactions), solvent selection (e.g., anhydrous dichloromethane or toluene), and stoichiometric control of the chlorinating agent. Post-reaction purification via vacuum distillation or recrystallization ensures high purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : The methyl group (4-CH₃) appears as a singlet at ~1.4 ppm (¹H) and ~22 ppm (¹³C). Fluorine coupling splits adjacent protons (e.g., piperidine ring H-3 and H-5) into doublets.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 179.62 (Cl isotopic pattern confirms presence).

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-F stretch at ~1100 cm⁻¹ .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-free conditions. The carbonyl chloride group is highly reactive toward nucleophiles (e.g., water, alcohols), necessitating anhydrous handling .

Q. What safety precautions are essential during laboratory handling?

Use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Avoid contact with water or alcohols due to rapid hydrolysis, which releases HCl gas. Emergency protocols should include neutralization spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing fluorine increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 4-methyl group may reduce accessibility, requiring optimized reaction conditions (e.g., polar aprotic solvents like DMF) .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Contradictions often arise from variations in reagent purity, moisture levels, or workup methods. Systematic replication under controlled conditions (e.g., strict anhydrous protocols, standardized stoichiometry) and advanced analytics (e.g., HPLC purity checks) can identify critical variables .

Q. What role does this compound play in synthesizing pharmacologically active piperidine derivatives?

It serves as a key intermediate for introducing the 4-fluoro-4-methylpiperidine moiety into drug candidates. For example, it reacts with amines to form carboxamides, which are prevalent in CNS-targeting molecules (e.g., dopamine receptor modulators) .

Q. How can computational chemistry predict its reactivity in novel reactions?

Density Functional Theory (DFT) calculations model transition states for nucleophilic attacks, predicting regioselectivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding rational drug design .

Q. What purification techniques are critical for isolating the compound in multi-step syntheses?

Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. For thermally sensitive batches, low-temperature crystallization (e.g., using diethyl ether) preserves integrity .

Q. How do steric and electronic effects impact its stability in solution?

The 4-methyl group reduces conformational flexibility, stabilizing the piperidine ring but potentially increasing susceptibility to hydrolysis at the carbonyl chloride. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) can quantify degradation pathways .

Q. Methodological Notes

- Data Contradictions : Cross-validate spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations) and replicate experiments under standardized conditions .

- Advanced Applications : Prioritize anhydrous techniques for reactions involving amines or alcohols to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.